molecular formula C23H28N2O6S B2524227 N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 922003-96-1

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Katalognummer: B2524227
CAS-Nummer: 922003-96-1
Molekulargewicht: 460.55
InChI-Schlüssel: KNWPRPOZHRTBHK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a potent and selective small-molecule inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1). RIPK1 is a key regulator of necroptosis , a form of programmed necrotic cell death, as well as inflammatory signaling pathways. This compound acts by binding to the kinase domain, effectively blocking RIPK1 activity and its downstream pro-inflammatory and cell death effects. Its primary research value lies in investigating the role of necroptosis in the pathogenesis of neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease , as well as in inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease . By specifically inhibiting RIPK1, this tool compound enables researchers to dissect complex cell death pathways and explore potential therapeutic strategies for conditions where apoptosis is impaired or where necroptosis drives pathology. It is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O6S/c1-15(2)13-25-18-11-16(5-7-19(18)31-14-23(3,4)22(25)26)24-32(27,28)17-6-8-20-21(12-17)30-10-9-29-20/h5-8,11-12,15,24H,9-10,13-14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNWPRPOZHRTBHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a complex organic compound that exhibits potential biological activities due to its unique structural features. This article reviews the biological activity of this compound based on existing research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula: C23H30N2O6S
  • Molecular Weight: 462.66 g/mol

The structure includes a benzoxazepin ring system and a sulfonamide group, which are known to influence biological activity significantly. The presence of isobutyl and dimethyl groups contributes to its lipophilicity and potential pharmacokinetic properties.

Research indicates that compounds similar to N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin) have been studied for their ability to inhibit receptor-interacting protein 1 (RIP1) kinase. Dysregulation of RIP1 kinase is implicated in various inflammatory diseases and cancer pathways. By inhibiting this kinase, the compound may offer therapeutic benefits in neurodegenerative diseases and cancer treatment.

In Vitro Studies

In vitro studies have demonstrated that derivatives of the benzoxazepin structure can modulate apoptosis and necrosis signaling pathways. For example, compounds with similar scaffolds have been shown to interact with apoptotic pathways in cancer cell lines.

Table 1: Comparative Biological Activities of Related Compounds

Compound NameStructural FeaturesBiological Activity
N-(5-isobutyl-3,3-dimethyl-4-oxo-benzoxazepin)Benzoxazepin corePotential RIP1 inhibition
4-chloro-N-(5-isobutyl...)Chloro substitutionAnti-inflammatory properties
Benzamide derivativesVarious substitutionsDiverse antimicrobial activities

Pharmacokinetics

The lipophilic nature of the compound suggests favorable absorption characteristics. Research into similar compounds indicates that modifications in substituent groups can enhance bioavailability and tissue distribution.

Future Directions for Research

Further research is warranted to fully elucidate the biological activity of N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin) specifically regarding:

  • In Vivo Studies: Comprehensive animal studies to assess therapeutic efficacy and safety.
  • Mechanistic Studies: Detailed investigations into the specific pathways influenced by RIP1 inhibition.
  • Structure-Activity Relationship (SAR) Studies: Exploration of how variations in chemical structure affect biological activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Variations and Molecular Properties

The target compound is compared to two analogs (Table 1):

Table 1: Structural and Molecular Comparison

Compound Name Substituent Group Molecular Formula Molecular Weight Key Features
Target Compound 2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide C23H28N2O5S ~476.5* Dihydrodioxine ring (oxygen-rich), sulfonamide
N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethoxybenzenesulfonamide 2,4-dimethoxybenzenesulfonamide C24H32N2O6S 476.6 Methoxy groups (electron-donating), sulfonamide
N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylbenzamide 2-methylbenzamide C23H28N2O3 380.5 Benzamide (rigid aromatic), methyl group

*Estimated based on structural similarity to .

Key Observations:
  • The benzamide group in lacks the sulfonamide’s acidic proton, reducing its ability to participate in ionic interactions.
  • Molecular Weight :

    • The target compound and the dimethoxy analog have nearly identical molecular weights, suggesting similar solubility profiles. The benzamide derivative is significantly lighter, likely improving membrane permeability.

Bioactivity and Pharmacological Implications

Bioactivity Profile Correlation ():

Hierarchical clustering of compounds based on bioactivity profiles reveals that structural similarity often correlates with shared modes of action. For example:

  • The sulfonamide-containing compounds (target and ) may target enzymes like carbonic anhydrase IX or ROCK1 kinase, where sulfonamide groups are known to bind catalytic zinc ions or active-site pockets .
  • The benzamide analog may exhibit activity toward kinases or GPCRs, as benzamide scaffolds are common in kinase inhibitors (e.g., imatinib derivatives) .
Docking and Binding Efficiency ():

Chemical space docking studies indicate that substituent bulk and polarity influence docking scores:

  • The dihydrodioxine ring in the target compound may enhance binding to hydrophilic pockets due to its oxygen atoms, whereas the dimethoxy groups in provide steric bulk without additional H-bond donors.
  • The benzamide in likely adopts a planar conformation, favoring interactions with flat binding sites (e.g., ATP pockets in kinases).

Spectroscopic and Structural Analysis ():

NMR comparisons of analogous compounds reveal that substituent placement alters chemical shifts in specific regions:

  • Regions A (positions 39–44) and B (positions 29–36) show distinct chemical shifts for the target compound compared to and , directly reflecting the electronic environment of the sulfonamide/dihydrodioxine group. For example, the dihydrodioxine’s oxygen atoms may deshield nearby protons, shifting signals downfield .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.